molecular formula C13H27Br B8136598 5-(2-Bromoethyl)undecane

5-(2-Bromoethyl)undecane

Cat. No.: B8136598
M. Wt: 263.26 g/mol
InChI Key: CEPAGHOPRBKPJY-UHFFFAOYSA-N
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Description

5-(2-Bromoethyl)undecane: is an organic compound with the molecular formula C13H27Br . It is a member of the alkyl halides family, characterized by the presence of a bromine atom attached to an ethyl group, which is further connected to an undecane chain. This compound is often used as an intermediate in organic synthesis and has various applications in chemical research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethyl)undecane typically involves the bromination of an appropriate precursor. One common method is the reaction of undec-5-ene with bromine in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 5-(2-Bromoethyl)undecane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-(2-Bromoethyl)undecane is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various functionalized compounds .

Biology and Medicine: In biological research, this compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms. It may also be explored for its potential therapeutic applications .

Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other industrial products .

Mechanism of Action

The mechanism of action of 5-(2-Bromoethyl)undecane primarily involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .

Comparison with Similar Compounds

  • 1-Bromo-3-butyl-nonane
  • 2-Bromoethylbenzene
  • 1-Bromo-2-methylpropane

Comparison: 5-(2-Bromoethyl)undecane is unique due to its specific chain length and the position of the bromine atom. Compared to shorter-chain alkyl bromides like 1-bromo-2-methylpropane, it offers different reactivity and physical properties, making it suitable for specific applications in organic synthesis .

Properties

IUPAC Name

5-(2-bromoethyl)undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27Br/c1-3-5-7-8-10-13(11-12-14)9-6-4-2/h13H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPAGHOPRBKPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCC)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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